molecular formula C30H57N2O6P B146877 2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite CAS No. 127614-93-1

2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite

Cat. No.: B146877
CAS No.: 127614-93-1
M. Wt: 572.8 g/mol
InChI Key: FTTDBZNMICPROO-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite, also known by its IUPAC name this compound, is a glycerol ether compound. It has a molecular formula of C30H57N2O6P and a molecular weight of 572.768 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite typically involves the reaction of dimethylaminopyridine (DMAP) with ethyl phosphite and a long-chain alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The use of continuous flow reactors and immobilized catalysts, such as DMAP on porous silica particles, has been explored to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular oxygen for oxidation and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from the oxidation of this compound include oxygenated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism by which 2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite exerts its effects involves its role as a nucleophilic catalyst. It accelerates reaction rates by forming highly activated electrophilic intermediates. For example, in the Steglich esterification, this compound reacts with the O-acylisourea intermediate to form an acylated pyridinium intermediate, which then reacts with alcohols to form esters . The compound’s ability to act as both a nucleophile and a hydrogen bond acceptor contributes to its catalytic efficiency .

Properties

CAS No.

127614-93-1

Molecular Formula

C30H57N2O6P

Molecular Weight

572.8 g/mol

IUPAC Name

2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite

InChI

InChI=1S/C30H57N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23-35-26-28(36-6-2)27-38-39(34)37-24-22-32-21-20-29(31(3)4)30(33)25-32/h20-21,25,28-29H,5-19,22-24,26-27H2,1-4H3

InChI Key

FTTDBZNMICPROO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC

Synonyms

1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid 4-(N,N-dimethylamino)-pyridinium ethylester
DMAP-ethyl-PAF
DMAP-ethyl-platelet activating facto

Origin of Product

United States

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